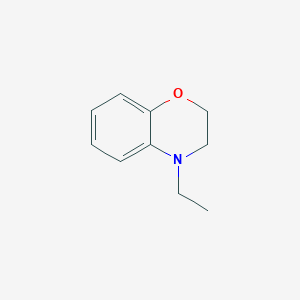
3-hydroxy-1-pyridin-2-ylcyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-1-pyridin-2-ylcyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring substituted with a hydroxyl group, a pyridin-2-yl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-1-pyridin-2-ylcyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between a suitable cyclobutanone derivative and a pyridine-containing nitrile under basic conditions. For example, the reaction of 2-pyridinecarbonitrile with a cyclobutanone derivative in the presence of a base such as sodium ethoxide can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: 3-hydroxy-1-pyridin-2-ylcyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridin-2-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-Oxo-1-(pyridin-2-yl)cyclobutanecarbonitrile.
Reduction: 3-Hydroxy-1-(pyridin-2-yl)cyclobutanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-hydroxy-1-pyridin-2-ylcyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-1-pyridin-2-ylcyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
Comparación Con Compuestos Similares
3-Hydroxy-1-(pyridin-3-yl)cyclobutanecarbonitrile: Similar structure but with the pyridine ring attached at the 3-position.
3-Hydroxy-1-(pyridin-4-yl)cyclobutanecarbonitrile: Similar structure but with the pyridine ring attached at the 4-position.
3-Hydroxy-1-(pyridin-2-yl)cyclopentanecarbonitrile: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness: 3-hydroxy-1-pyridin-2-ylcyclobutane-1-carbonitrile is unique due to the specific positioning of the pyridine ring and the presence of both hydroxyl and nitrile functional groups on a cyclobutane ring. This combination of features provides distinct reactivity and potential for diverse applications in various fields of research.
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
3-hydroxy-1-pyridin-2-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-7-10(5-8(13)6-10)9-3-1-2-4-12-9/h1-4,8,13H,5-6H2 |
Clave InChI |
RJLPGXWGDRGMBU-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C#N)C2=CC=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyridine, 2-[2-(6-nitro-1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B8680468.png)





![N-(2-Butyl-1H-imidazo[4,5-c]quinolin-1-yl)propan-2-imine](/img/structure/B8680544.png)




